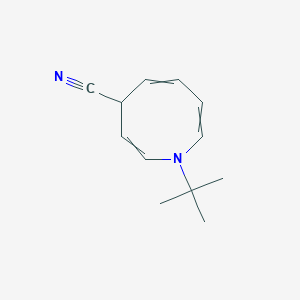
N-(4-Ethyl-2,6-dinitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethyl-2,6-dinitrophenyl)acetamide: is an organic compound with the molecular formula C10H11N3O5 It is a derivative of acetamide, where the acetamide group is substituted with a 4-ethyl-2,6-dinitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethyl-2,6-dinitrophenyl)acetamide typically involves the nitration of 4-ethylacetanilide followed by acylation. The nitration process introduces nitro groups at the 2 and 6 positions of the phenyl ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts. The acylation step involves the reaction of the nitrated compound with acetic anhydride to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Ethyl-2,6-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenylacetamides.
Applications De Recherche Scientifique
N-(4-Ethyl-2,6-dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Ethyl-2,6-dinitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
- N-(4-Nitrophenyl)acetamide
- N-(2,4-Dimethylphenyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)acetamide
Comparison: N-(4-Ethyl-2,6-dinitrophenyl)acetamide is unique due to the presence of both ethyl and dinitro groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the ethyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes, while the dinitro groups can affect its reactivity and potential toxicity.
Propriétés
Numéro CAS |
111630-95-6 |
|---|---|
Formule moléculaire |
C10H11N3O5 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
N-(4-ethyl-2,6-dinitrophenyl)acetamide |
InChI |
InChI=1S/C10H11N3O5/c1-3-7-4-8(12(15)16)10(11-6(2)14)9(5-7)13(17)18/h4-5H,3H2,1-2H3,(H,11,14) |
Clé InChI |
KQHLCYOHFPIDQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


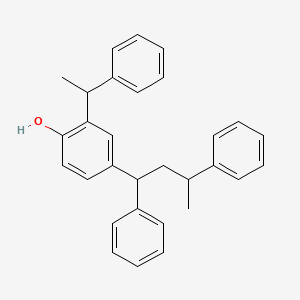
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

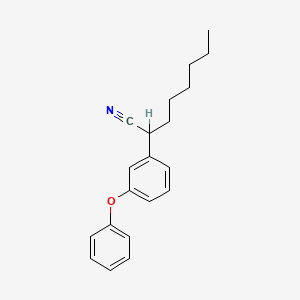
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
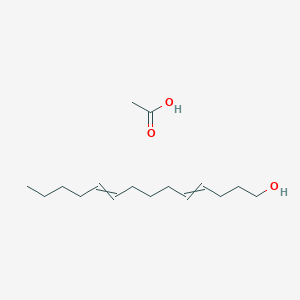
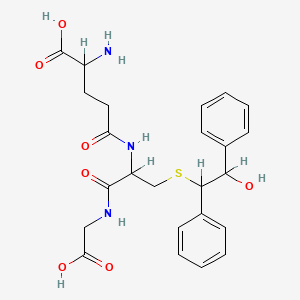
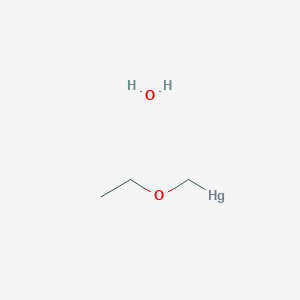
![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
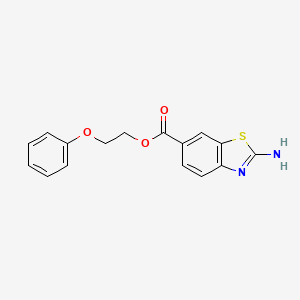


![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
